
N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a nitro group and an ethenamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine typically involves the nitration of thiophene followed by the introduction of the ethenamine group. The process can be summarized as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene.
Formation of Ethenamine: The 5-nitrothiophene is then reacted with N,N-dimethylamine and an appropriate aldehyde under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The ethenamine chain can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products
Reduction: 2-(5-Aminothiophen-2-yl)-N,N-dimethylethen-1-amine.
Substitution: Various substituted thiophenes.
Condensation: Imines or enamines.
Scientific Research Applications
N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenamine chain can also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(5-aminothiophen-2-yl)ethen-1-amine: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(5-bromothiophen-2-yl)ethen-1-amine: Similar structure but with a bromine atom instead of a nitro group.
N,N-Dimethyl-2-(5-methylthiophen-2-yl)ethen-1-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the ethenamine chain and thiophene ring makes this compound a valuable target for research and development in various scientific fields.
Properties
CAS No. |
115430-77-8 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-nitrothiophen-2-yl)ethenamine |
InChI |
InChI=1S/C8H10N2O2S/c1-9(2)6-5-7-3-4-8(13-7)10(11)12/h3-6H,1-2H3 |
InChI Key |
NIJBLPKURVYSNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


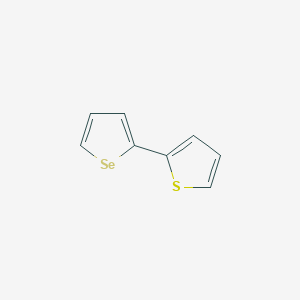
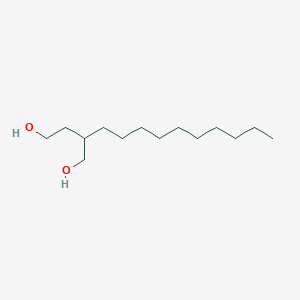
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
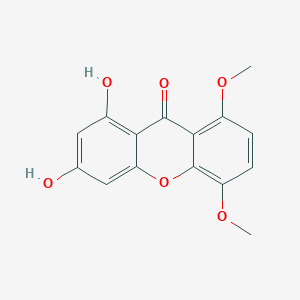
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
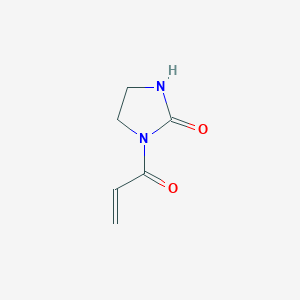
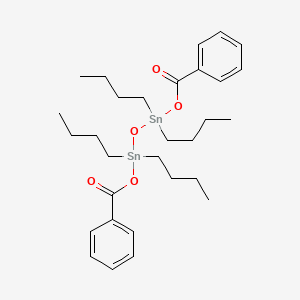

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
